Nitroarginine

Overview

Description

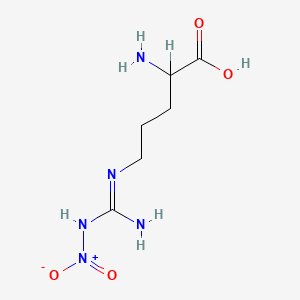

Nitroarginine, also known as Nω-nitro-L-arginine or L-NOARG, is a nitro derivative of the amino acid arginine . It is an inhibitor of nitric oxide synthase and hence acts as a vasoconstrictor . It is widely used as a biochemical tool in the study of nitric oxide and its biological effects .

Synthesis Analysis

Nitric oxide (NO) is a short-lived, gaseous signaling molecule that is produced endogenously by a family of enzymes called the nitric oxide synthases (NOS), which catalyze the synthesis of NO from the amino acid arginine . This compound has been shown to prevent glutamate toxicity .Molecular Structure Analysis

The chemical formula of this compound is C6H13N5O4 . The molar mass is 219.201 g·mol−1 . The structure of this compound is very close to arginine, which allows it to act as a competitive inhibitor of all NOSes .Chemical Reactions Analysis

This compound inhibits the endothelial and neuronal isoforms of nitric oxide synthase (NOS), eNOS and nNOS respectively . It has been experimentally tested for its ability to prevent ammonia toxicity and ammonia-induced alterations in brain energy and ammonia metabolites .Physical And Chemical Properties Analysis

This compound is a small molecule with a weight average of 219.1985 and a monoisotopic weight of 219.096753929 . It belongs to the class of organic compounds known as L-alpha-amino acids, which are alpha amino acids that have the L-configuration of the alpha-carbon atom .Scientific Research Applications

Inhibition of Nitric Oxide Synthase

Nitroarginine, specifically L-NG-nitroarginine (NO2Arg), has been identified as an inhibitor of nitric oxide synthase activity in the brain. This inhibition is enhanced by prolonged preincubation with the enzyme and appears irreversible, both in vitro and in vivo, suggesting its potential for studying the physiological functions of nitric oxide as a neuronal messenger (Dwyer, Bredt, & Snyder, 1991).

Modulation of Vasodilation

This compound, particularly l-NG-nitro arginine (l-NOARG), has been shown to be a potent, l-arginine reversible inhibitor of endothelium-dependent vasodilatation. This suggests its utility in studying endothelial nitric oxide (NO) biosynthesis, playing a critical role in vascular research (Moore et al., 1990).

Facilitating Long-Term Potentiation in the Brain

L-nitroarginine (L-NOArg) has been found to facilitate the induction of long-term potentiation (LTP) in the CA1 region of rat hippocampal slices by modulating N-methyl-D-aspartate (NMDA) responses. This indicates its relevance in neurophysiological studies related to memory and learning processes (Kato & Zorumski, 1993).

Impact on Smooth Muscle Function

This compound, such as L-nitroarginine (L-NNA), affects non-adrenergic, non-cholinergic inhibitory transmission in smooth muscle, suggesting its importance in gastrointestinal and cardiovascular research. The application of L-NNA alters relaxation responses and inhibitory junctional potentials in smooth muscles (Shimamura et al., 1993).

Role in Uterine Blood Flow

Studies have shown that this compound, such as L-nitroarginine methyl ester, can antagonize estrogen-induced uterine vasodilatation. This demonstrates its potential application in reproductive physiology and the study of nitric oxide's role in mediating vascular changes (Van Buren, Yang, & Clark, 1992).

Differential Inhibition in Macrophages and Endothelial Cells

This compound compounds like L-NG-nitroarginine show selective inhibition of nitric oxide synthesis in different cell types, such as macrophages and endothelial cells. This selectivity is critical for understanding the role of nitric oxide in various physiological and pathological processes (Gross et al., 1990).

Impact on Opioid Reward Process

Research indicates that nitric oxide, influenced by NO synthase inhibitors like L-N-nitroarginine (L-NOARG), plays a role in the opioid reward process. This finding is significant for understanding the neurochemical basis of addiction and the therapeutic potential of this compound derivatives (Kivastik, Rutkauskaitė, & Zharkovsky, 1996).

Mechanism of Action

Target of Action

Nitroarginine primarily targets Nitric Oxide Synthase (NOS) , an enzyme responsible for the production of nitric oxide . Nitric oxide plays a crucial role in various biological processes, including vasodilation, neurotransmission, and immune response .

Mode of Action

This compound acts as an inhibitor of NOS . By inhibiting NOS, this compound prevents the synthesis of nitric oxide, thereby acting as a vasoconstrictor . This inhibition can lead to various physiological changes depending on the specific context and environment .

Biochemical Pathways

This compound affects the L-arginine-Nitric Oxide pathway . By inhibiting NOS, this compound limits the availability of arginine for nitric oxide synthesis . This can impact downstream pathways, including those involving polyamine and proline syntheses, which are important for cellular proliferation and tissue repair .

Pharmacokinetics

The effects of this compound on hemodynamics, such as mean arterial pressure and cardiac index, have been studied .

Result of Action

The inhibition of NOS by this compound leads to a decrease in nitric oxide production, resulting in vasoconstriction . This can have various effects on cellular and molecular levels, including potential impacts on glutamate toxicity and ammonia-induced alterations in brain energy and ammonia metabolites .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of all three isoforms of nitric oxide synthase in striatal tissue in the forebrain can affect how this compound’s inhibition might impact monoamine transport and dopamine half-life in the striatal extracellular space . Furthermore, the availability of arginine, the substrate for NOS, can also influence the efficacy of this compound .

Safety and Hazards

Future Directions

Nitroarginine has broad roles in various biological processes, including cancer initiation and progression, but also restricts cancer proliferation and invasion, and contributes to the anti-tumor immune response . A better understanding of how arginine regulates the production of NO in cancer might support the development of anti-cancer drugs that target this key metabolic pathway, and other metabolic pathways involved in NO production .

properties

IUPAC Name |

(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAUNPAHJZDYCK-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042696 | |

| Record name | N-omega-Nitro-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Nitroarginine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

2149-70-4 | |

| Record name | Nω-Nitro-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2149-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002149704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroarginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Ornithine, N5-[imino(nitroamino)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-omega-Nitro-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nω-nitro-L-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O8V7H6P2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

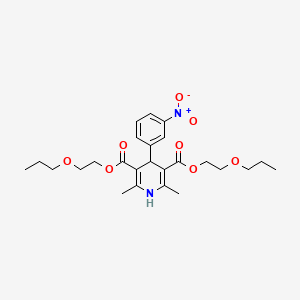

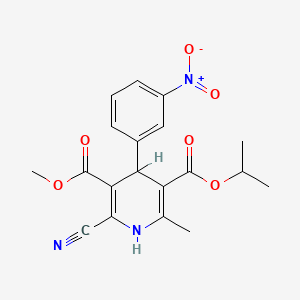

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Nitroarginine and how does it interact with this target?

A1: this compound acts as a competitive inhibitor of nitric oxide synthase (NOS) enzymes. [, , , , , ] These enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct. [] this compound competes with L-arginine for binding to the active site of NOS, thereby inhibiting NO production. [, , , ]

Q2: What are the downstream effects of this compound's interaction with nitric oxide synthase?

A2: By inhibiting NOS, this compound reduces the production of NO. [, ] NO is a potent vasodilator involved in various physiological processes, including the regulation of blood pressure, neurotransmission, and immune response. [, , , ] Therefore, this compound's primary effect is vasoconstriction and the subsequent increase in blood pressure. [, , ] It can also modulate other NO-dependent processes in the nervous and immune systems. [, ]

Q3: Does this compound affect all nitric oxide synthase isoforms equally?

A3: Studies suggest that this compound might not inhibit all NOS isoforms equally. Research shows L-Nitroarginine's limited efficacy in inhibiting inducible NOS (iNOS) in the presence of physiological concentrations of L-arginine. []

Q4: How does this compound's inhibition of nitric oxide production affect vascular smooth muscle?

A4: this compound, by reducing NO production, diminishes NO-mediated relaxation of vascular smooth muscle. This effect can be observed in various arteries, including coronary arteries and the aorta. [, , ]

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H14N6O4. Its molecular weight is 234.2 g/mol. [, ]

Q6: What are the key spectroscopic features of this compound?

A7: this compound displays a characteristic UV absorption at 271 nm. []

Q7: How do structural modifications of the arginine molecule, like in this compound, affect its interaction with nitric oxide synthase?

A8: The addition of a nitro group to the arginine molecule, forming this compound, significantly alters its interaction with NOS. While L-arginine serves as a substrate for NOS, this compound acts as a competitive inhibitor, binding to the enzyme's active site and preventing NO production. [, , ]

Q8: What is the significance of the chirality of this compound in its interaction with nitric oxide synthase?

A9: Only the L-enantiomer of this compound (L-Nitroarginine) effectively inhibits NOS. The D-enantiomer (D-Nitroarginine) shows significantly weaker or no inhibitory effects on the enzyme. [, ] This difference highlights the stereospecificity of the NOS active site and the importance of chirality in drug design.

Q9: What are some alternative inhibitors of nitric oxide synthase besides this compound?

A9: Other NOS inhibitors include:

- L-NG-Nitroarginine methyl ester (L-NAME): A more potent and widely used NOS inhibitor compared to L-Nitroarginine. [, , , , , ]

- 7-Nitroindazole (7-NI): A selective inhibitor of neuronal NOS (nNOS). []

- Hemoglobin and its derivatives: These molecules can scavenge NO, indirectly inhibiting its effects. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-5-[5-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1678895.png)